molecular formula C9H4FN B2871463 4-Ethynyl-2-fluorobenzonitrile CAS No. 167858-57-3

4-Ethynyl-2-fluorobenzonitrile

Cat. No.: B2871463
CAS No.: 167858-57-3
M. Wt: 145.136
InChI Key: VUYGWVFHDIXILT-UHFFFAOYSA-N
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Description

4-Ethynyl-2-fluorobenzonitrile ( 167858-57-3) is a high-value aromatic building block with the molecular formula C9H4FN and a molecular weight of 145.13 g/mol. This compound is of significant interest in advanced materials research, particularly in the construction of molecular structures with controllable electron conducting properties for applications in molecular electronics . Its molecular structure, which incorporates both a cyano group and an ethynyl group on a fluorinated benzene ring, makes it a versatile precursor in synthetic chemistry. The ethynyl group allows it to participate in metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, to create extended conjugated systems. These conjugated systems are fundamental in the development of organic semiconductors, self-assembled monolayers on metal surfaces, and other functional materials where precise control over electronic properties is required . The compound requires careful cold-chain transportation and storage in an inert atmosphere at 2-8°C to maintain stability . This product is labeled with the signal word "Warning" and carries hazard statements H302-H312-H315-H319-H332-H335, indicating that it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation . Handling and Safety: For Research Use Only (RUO). Not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate personal protective equipment and refer to the Safety Data Sheet for detailed hazard and precautionary information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethynyl-2-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4FN/c1-2-7-3-4-8(6-11)9(10)5-7/h1,3-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYGWVFHDIXILT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167858-57-3
Record name 4-ethynyl-2-fluorobenzonitrile
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Synthetic Methodologies for 4 Ethynyl 2 Fluorobenzonitrile

Strategic Disconnections and Retrosynthetic Analysis

Retrosynthetic analysis of 4-ethynyl-2-fluorobenzonitrile identifies the carbon-carbon triple bond as the most logical point for disconnection. This approach simplifies the target molecule into two key synthons: a nucleophilic ethynyl (B1212043) anion or its equivalent and an electrophilic 4-substituted-2-fluorobenzonitrile cation.

This primary disconnection points toward transition metal-catalyzed cross-coupling reactions as a forward synthetic strategy. The most common precursors envisioned from this analysis are a halogenated derivative of 2-fluorobenzonitrile (B118710), such as 4-bromo-2-fluorobenzonitrile (B28022) or 4-iodo-2-fluorobenzonitrile, and a source for the ethynyl group. The latter is often a protected alkyne like trimethylsilylacetylene (B32187) to prevent side reactions and facilitate handling. This retrosynthetic pathway is generally favored due to the reliability and extensive development of cross-coupling methodologies for forming sp-sp2 carbon-carbon bonds.

Transition Metal-Catalyzed Cross-Coupling Approaches

The formation of the aryl-alkyne bond in this compound is efficiently achieved through various palladium-catalyzed cross-coupling reactions. These methods offer a direct and high-yielding route from readily available halogenated precursors.

Palladium-Catalyzed Stille Coupling Variations

The Stille reaction provides a viable, though less common, pathway for the synthesis of aryl alkynes. wikipedia.orgorganic-chemistry.org This reaction involves the palladium-catalyzed coupling of an organotin reagent (an alkynylstannane) with an organic halide. wikipedia.org For the synthesis of this compound, this would involve the reaction of a 4-halo-2-fluorobenzonitrile with an ethynylstannane, such as tributyl(ethynyl)stannane.

The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the alkynylstannane and subsequent reductive elimination to yield the final product. While effective, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org For fluorinated aryls, the efficiency of Stille coupling can sometimes be low, necessitating careful optimization of ligands and reaction conditions to avoid catalyst trapping and unwanted side reactions. acs.orgresearchgate.net

Table 1: General Parameters for Stille Coupling
ComponentExampleRole
Aryl Halide4-Iodo-2-fluorobenzonitrileElectrophile
OrganostannaneTributyl(ethynyl)stannaneNucleophile Source
Palladium CatalystPd(PPh₃)₄Catalyst
SolventToluene (B28343), THF, or DMFReaction Medium

Considerations for Sonogashira Coupling Adaptations

The Sonogashira coupling is the most widely employed method for synthesizing aryl alkynes. wikipedia.orgorganic-chemistry.org The reaction couples a terminal alkyne with an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org

For synthesizing this compound, a key precursor is a halogenated benzonitrile (B105546), with reactivity generally following the order I > Br > Cl. wikipedia.org Therefore, 4-iodo-2-fluorobenzonitrile or 4-bromo-2-fluorobenzonitrile are common starting materials. pharmaffiliates.comchemicalbook.com The choice of palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, ligands, copper source (e.g., CuI), and amine base (e.g., triethylamine (B128534) or diisopropylamine) are all critical parameters that can be adjusted to optimize the reaction yield and purity. wikipedia.orglibretexts.org The reaction is typically performed under mild, anaerobic conditions. organic-chemistry.org

Synthesis via Desilylation of Protected Ethynyl Precursors

A common and practical adaptation of the Sonogashira coupling involves the use of a silyl-protected alkyne, most frequently trimethylsilylacetylene (TMSA). nih.gov The trimethylsilyl (B98337) (TMS) group serves two main purposes: it prevents the hazardous handling of acetylene (B1199291) gas and blocks one of the reactive sites of the ethynyl moiety, thus preventing unwanted side reactions like homocoupling. redalyc.org

The synthesis is a two-step process within a single pot or as sequential reactions:

Sonogashira Coupling: The halogenated precursor, such as 4-bromo-2-fluorobenzonitrile, is coupled with TMSA under standard Sonogashira conditions. This yields the intermediate, 4-((trimethylsilyl)ethynyl)-2-fluorobenzonitrile.

Desilylation: The TMS protecting group is subsequently removed to reveal the terminal alkyne. This is typically achieved by treating the silylated intermediate with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under basic conditions, for instance, with potassium carbonate in methanol. gelest.comorganic-chemistry.org This step is often high-yielding and clean, providing the desired this compound.

Table 2: Two-Step Synthesis via Silyl-Protected Precursor
StepReactantsKey ReagentsProduct
1. Coupling4-Bromo-2-fluorobenzonitrile, TrimethylsilylacetylenePd catalyst (e.g., PdCl₂(PPh₃)₂), CuI, Base (e.g., Et₃N)4-((Trimethylsilyl)ethynyl)-2-fluorobenzonitrile
2. Desilylation4-((Trimethylsilyl)ethynyl)-2-fluorobenzonitrileK₂CO₃/Methanol or TBAF/THFThis compound

Alternative Synthetic Routes and Precursor Derivatization

Halogenation Precursors and Subsequent Alkynylation

The success of the aforementioned cross-coupling strategies hinges on the availability of halogenated 2-fluorobenzonitriles. These precursors, such as 4-bromo-2-fluorobenzonitrile and 2-fluoro-4-iodobenzonitrile, are valuable intermediates. pharmaffiliates.commedchemexpress.com

One common method for their synthesis involves the Sandmeyer reaction. This process can start from 4-amino-2-fluorobenzonitrile, which undergoes diazotization with a nitrite (B80452) source (e.g., sodium nitrite) in a strong acid. The resulting diazonium salt is then treated with a copper(I) halide (e.g., CuBr or CuI) to introduce the corresponding halogen at the 4-position. Alternatively, direct halogenation of 2-fluorobenzonitrile can be employed, although this may require careful control to achieve the desired regioselectivity. Once the 4-halo-2-fluorobenzonitrile precursor is synthesized, it can be subjected to alkynylation via Sonogashira or other coupling methods as previously described. chemicalbook.com

Condensation Reactions in Precursor Functionalization

The term "condensation reaction" broadly refers to a reaction where two molecules combine to form a larger molecule with the concurrent loss of a small molecule such as water or ammonia (B1221849). While not always the primary bond-forming strategy for the aromatic core, condensation principles are vital in functionalizing precursors for this compound. A key precursor is a 4-halo-2-fluorobenzonitrile, such as 4-bromo-2-fluorobenzonitrile or 4-iodo-2-fluorobenzonitrile. The introduction of the nitrile (-CN) group onto the 2-fluoro-4-haloaniline scaffold is a critical step that can be achieved via the Sandmeyer reaction. wikipedia.orgnih.govorganic-chemistry.org

The Sandmeyer reaction sequence begins with the diazotization of an aromatic amine. masterorganicchemistry.com In this step, a primary arylamine, like 2-fluoro-4-bromoaniline, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. jk-sci.com This process involves the initial formation of a nitrosonium ion which is attacked by the amine, followed by a series of proton transfers and the elimination of a water molecule—a key condensation step—to yield the highly reactive aryldiazonium ion. masterorganicchemistry.com

Following diazotization, the diazonium salt is treated with a copper(I) cyanide catalyst. wikipedia.org The copper(I) species facilitates the displacement of the diazonium group (N₂) with a cyanide nucleophile, forming the stable benzonitrile product. wikipedia.orgjk-sci.com This method is a powerful tool for introducing the nitrile functionality onto an aromatic ring in a specific position, which might be difficult to achieve through direct electrophilic aromatic substitution. organic-chemistry.org

Synthetic Efficiency and Scalability Considerations

The final and pivotal step in synthesizing this compound is typically a Sonogashira coupling reaction. acs.org This reaction couples a terminal alkyne (such as trimethylsilylacetylene, which serves as a protected form of acetylene) with an aryl halide precursor (e.g., 4-iodo-2-fluorobenzonitrile). acs.org The efficiency and scalability of this process are paramount for industrial and pharmaceutical applications. acs.orghes-so.ch

Several factors critically influence the yield and efficiency of the Sonogashira coupling:

Catalyst System : The reaction is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst. acs.orgrsc.org The choice of palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and ligands can significantly impact reaction rates and yields. acs.org Copper-free variations have also been developed to minimize byproducts like the homocoupling of alkynes. kaust.edu.sathalesnano.com

Reaction Conditions : Parameters such as solvent, base, and temperature must be carefully optimized. researchgate.net Amine bases like triethylamine often serve as both the base and part of the solvent system. acs.org Solvents like dimethylformamide (DMF), acetonitrile, and toluene are commonly used, with the choice affecting substrate solubility and catalyst performance. hes-so.ch

Substrate Reactivity : The nature of the halide on the benzonitrile precursor is crucial. Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides, leading to faster reactions and milder required conditions. rsc.org

Below is a table summarizing typical conditions and considerations for optimizing Sonogashira coupling reactions for efficiency.

ParameterCommon OptionsImpact on Efficiency and ScalabilityCitation
Palladium (Pd) Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂Low catalyst loadings (0.1–2 mol%) are desired for cost-effectiveness and to minimize residual metal contamination. acs.org
Copper (Cu) Co-catalyst CuIAccelerates the reaction but can lead to alkyne homocoupling (Glaser coupling). Copper-free systems are often preferred for cleaner reactions. acs.orgrsc.org
Aryl Halide Ar-I > Ar-Br > Ar-ClIodides offer the highest reactivity, allowing for milder conditions and lower catalyst loadings, which is beneficial for scale-up. rsc.org
Solvent Triethylamine, DMF, Toluene, AcetonitrileChoice affects solubility of reactants and catalyst stability. Aqueous or solvent-free conditions are being explored for greener processes. hes-so.chkaust.edu.sa
Base Triethylamine, Diisopropylamine, K₂CO₃Neutralizes the HX byproduct. Excess amine can also act as a solvent. acs.orgrsc.org
Temperature Room Temperature to 100 °CLower temperatures are preferred for energy efficiency and to minimize side reactions. More reactive substrates allow for lower temperatures. kaust.edu.sa
Processing Mode Batch vs. Continuous FlowContinuous flow offers enhanced safety, better process control, and easier scalability compared to traditional batch methods. acs.orgresearchgate.netnih.gov

Ultimately, the development of an efficient and scalable synthesis for this compound requires a holistic approach, optimizing both the chemical parameters of the reaction and the engineering principles of the manufacturing process. acs.org

Reactivity Profiles and Transformational Chemistry of 4 Ethynyl 2 Fluorobenzonitrile

Reactions at the Ethynyl (B1212043) Group

The terminal alkyne functionality of 4-Ethynyl-2-fluorobenzonitrile is a hub of reactivity, amenable to a variety of transformations that are foundational in medicinal chemistry and materials science.

Cycloaddition Reactions (e.g., Click Chemistry)

The ethynyl group readily participates in cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govgenecopoeia.com This reaction provides an efficient and regiospecific route to 1,4-disubstituted 1,2,3-triazoles. nih.govmdpi.combeilstein-journals.org For instance, the reaction of this compound with various azides under copper catalysis yields highly functionalized triazole derivatives. mdpi.comsci-hub.se This strategy has been employed in the synthesis of novel compounds with potential biological activities. sci-hub.se The versatility of this reaction is further highlighted by its use in preparing fluorescent labels and in bioimaging applications. nih.gov

The reaction's broad applicability is due to its mild conditions and high functional group tolerance. nih.govnumberanalytics.comwikipedia.org It allows for the straightforward linkage of the this compound moiety to other molecular fragments, a critical step in the assembly of complex molecules. nih.gov

Table 1: Examples of Cycloaddition Reactions

Reactant 1 Reactant 2 Catalyst/Conditions Product Type Ref
This compound Organic Azide (B81097) Copper(I) 1,4-Disubstituted 1,2,3-triazole sci-hub.se
Ethynyl Trifluoromethyl Sulfide Aromatic/Aliphatic Azides Copper-catalyzed 1,4-Disubstituted Triazole mdpi.com

Hydrogenation and Reduction Strategies

The triple bond of the ethynyl group can be selectively reduced to either an alkene or a completely saturated alkane. Full hydrogenation to an ethyl group can be achieved using catalysts like platinum, palladium on carbon (Pd/C), or Raney nickel. libretexts.orglibretexts.org

For the partial reduction to an alkene, the stereochemical outcome can be controlled by the choice of reagents. The use of Lindlar's catalyst results in the syn-addition of hydrogen, yielding a cis-alkene. libretexts.org Conversely, reduction with sodium or lithium in liquid ammonia (B1221849) leads to the anti-addition of hydrogen, forming a trans-alkene. libretexts.org These selective reductions are crucial for introducing specific stereochemistry into a target molecule. nih.govorganic-chemistry.org

Table 2: Hydrogenation and Reduction Outcomes

Starting Material Reagent/Catalyst Product Ref
Alkyne H₂, Pt, Pd/C, or Raney-Ni Alkane libretexts.orglibretexts.org
Alkyne H₂, Lindlar's Catalyst cis-Alkene libretexts.org

Hydrometallation and Related Additions

Hydrometallation reactions, such as hydrosilylation, involve the addition of a silicon-hydrogen bond across the alkyne's triple bond. These reactions are typically catalyzed by transition metals, including platinum, cobalt, and nickel complexes. nih.govmdpi.com The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst and ligands. nih.gov This allows for the synthesis of vinylsilanes, which are versatile intermediates in organic synthesis.

Hydroboration, another key transformation, involves the addition of a boron-hydrogen bond to the alkyne. This reaction is a powerful tool for the synthesis of vinylboranes, which can be further functionalized.

Oxidative Transformations

The ethynyl group of this compound can undergo various oxidative transformations. A prominent example is the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. numberanalytics.comwikipedia.org This reaction is a powerful method for forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules, including pharmaceuticals and organic materials. numberanalytics.comwikipedia.orgthieme-connect.de The reaction is known for its mild conditions and tolerance of a wide range of functional groups. numberanalytics.comwikipedia.org

Reactions at the Nitrile Group

The nitrile group of this compound offers another site for chemical modification, primarily through hydrolysis and related pathways.

Nitrile Hydrolysis and Amidation Pathways

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. lumenlearning.comnumberanalytics.comlibretexts.org Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid, such as hydrochloric acid, which protonates the nitrile nitrogen, activating the carbon towards nucleophilic attack by water. lumenlearning.compressbooks.pub The reaction proceeds through an amide intermediate, which is further hydrolyzed to the carboxylic acid. numberanalytics.compressbooks.pub

Base-catalyzed hydrolysis involves heating the nitrile with a strong base, like sodium hydroxide (B78521). libretexts.org The hydroxide ion acts as the nucleophile, attacking the nitrile carbon. This also proceeds via an amide intermediate to ultimately form a carboxylate salt, which can then be acidified to yield the carboxylic acid. numberanalytics.comlibretexts.org By carefully controlling the reaction conditions, it is possible to stop the reaction at the amide stage. lumenlearning.com

Table 3: Hydrolysis of Nitriles

Conditions Intermediate Final Product Ref
Acidic (e.g., HCl, H₂O, heat) Amide Carboxylic Acid lumenlearning.comlibretexts.org

Reduction to Amines and Aldehydes

The nitrile group of this compound can be readily reduced to form primary amines or aldehydes, depending on the chosen reagent and reaction conditions.

Reduction to Amines: Catalytic hydrogenation is a common method for the reduction of nitriles to primary amines. chemistrytalk.orgorganic-chemistry.org This process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). chemistrytalk.org The reaction proceeds via the adsorption of both the nitrile and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond. chemistrytalk.org For a compound like this compound, this method would yield (4-ethynyl-2-fluorophenyl)methanamine. It is important to note that under these conditions, the ethynyl group may also be susceptible to reduction.

Alternative reducing agents like diisopropylaminoborane, in the presence of a catalytic amount of lithium borohydride, have been shown to effectively reduce a variety of nitriles to their corresponding primary amines. organic-chemistry.org This method has demonstrated good yields for both aliphatic and aromatic nitriles. organic-chemistry.org

Reduction to Aldehydes: The partial reduction of the nitrile group to an aldehyde requires milder reducing agents that can be stopped at the intermediate imine stage, which is then hydrolyzed to the aldehyde. One such reagent is diisobutylaluminium hydride (DIBAL-H). The reaction is typically carried out at low temperatures to prevent over-reduction to the amine. Other methods, such as using 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS) with a titanium(IV) isopropoxide catalyst, have also been reported for the reduction of tertiary amides to aldehydes and may find applicability in the controlled reduction of nitriles. researchgate.net

Table 1: Reduction Reactions of the Nitrile Group

Transformation Reagent(s) Product
Amine Synthesis H₂, Pd/C or PtO₂ (4-ethynyl-2-fluorophenyl)methanamine

Cyclization Reactions Involving the Nitrile Moiety

The ortho positioning of the ethynyl and nitrile groups in hypothetical isomers of this compound, such as 2-ethynyl-benzonitriles, makes them ideal precursors for a variety of cyclization reactions to form heterocyclic and carbocyclic systems. acs.orgcardiff.ac.uk These reactions often proceed through tandem cyclization and annulation pathways. acs.orgcardiff.ac.uk

Common cyclization pathways for 2-alkynylarylnitriles include:

5-exo-dig Cyclization: This pathway leads to the formation of five-membered rings, such as isoindoles. acs.orgcardiff.ac.uk

6-endo-dig Cyclization: This pathway results in the formation of six-membered rings. For instance, platinum(II)-catalyzed intramolecular cyclization in the presence of alcohols can yield 1-alkoxyisoquinolines and isoquinolones. acs.orgresearchgate.netmolaid.com The reaction is initiated by the nucleophilic attack of the alcohol on the nitrile group, followed by the 6-endo-dig cyclization. acs.org

These cyclization reactions can be promoted by various catalysts, including metals like platinum and copper, or can occur under metal-free conditions. acs.orgcardiff.ac.uk The reactivity of the substrate is enhanced by the presence of the ortho-alkyne group. acs.orgcardiff.ac.uk

Reactions at the Fluoro Substituent

The fluorine atom on the aromatic ring is a key site for transformations, primarily through nucleophilic aromatic substitution and metal-halogen exchange reactions.

Nucleophilic Aromatic Substitution (SNAr) Chemistry

Aryl fluorides, particularly those activated by electron-withdrawing groups, are excellent substrates for nucleophilic aromatic substitution (SNAr) reactions. pressbooks.pubnumberanalytics.com In this compound, the nitrile group acts as an electron-withdrawing group, activating the ring for nucleophilic attack. The SNAr mechanism involves a two-step addition-elimination process. pressbooks.pubgovtpgcdatia.ac.in A nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. pressbooks.pubgovtpgcdatia.ac.in Subsequently, the fluoride (B91410) ion, a good leaving group, is eliminated to yield the substituted product. pressbooks.pubnumberanalytics.com

The presence of the electron-withdrawing nitrile group significantly enhances the reactivity of the aryl fluoride towards SNAr. numberanalytics.com This allows for the introduction of a wide range of nucleophiles, such as alkoxides, amines, and thiols, at the C-2 position. For example, the reaction with an alcohol in the presence of a base like potassium bis(trimethylsilyl)amide (KHMDS) can be used to form hindered alkyl-aryl ethers. nih.gov

Metal-Halogen Exchange and Cross-Coupling Reagents

The carbon-fluorine bond is generally strong and less reactive in metal-halogen exchange reactions compared to heavier halogens like bromine and iodine. wikipedia.org However, under specific conditions, particularly with highly reactive organometallic reagents, this transformation can be achieved. More commonly, the fluoro-substituted arene can be a substrate in cross-coupling reactions where the fluorine atom is displaced.

While direct metal-halogen exchange of a C-F bond is challenging, cross-coupling reactions provide an alternative route for functionalization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. uni-muenchen.deunibo.it In the context of this compound, while the ethynyl group is a primary site for Sonogashira coupling, the fluoro group could potentially participate in other cross-coupling reactions, although it is generally less reactive than other halides. unibo.it For instance, nickel catalysis can be effective for C-F bond activation in cross-coupling reactions. rsc.org

Chemoselectivity in Multi-Functionalized Systems

The presence of multiple reactive sites in this compound necessitates careful consideration of chemoselectivity in its transformations. The relative reactivity of the ethynyl, nitrile, and fluoro groups can be exploited to achieve selective modifications.

Reactions at the Ethynyl Group: The terminal alkyne is often the most reactive site towards many reagents. For example, Sonogashira coupling can be performed selectively at the ethynyl position without affecting the nitrile or fluoro groups. nih.gov Similarly, 1,3-dipolar cycloaddition reactions with nitrile oxides can occur at the alkyne to form isoxazoles. nih.gov

Reactions at the Nitrile Group: The reduction of the nitrile to an amine or aldehyde can often be achieved in the presence of the fluoro and ethynyl groups, although the latter may also be reduced under harsh hydrogenation conditions. chemistrytalk.orgorganic-chemistry.org

Reactions at the Fluoro Group: Nucleophilic aromatic substitution at the C-F bond is favored by the electron-withdrawing nature of the nitrile group. pressbooks.pubnumberanalytics.com This reaction can be performed selectively in the presence of the ethynyl group, provided the nucleophile and reaction conditions are chosen carefully to avoid reaction with the alkyne.

The ability to control the reaction conditions—such as the choice of catalyst, solvent, and temperature—is crucial for directing the transformation to the desired functional group. unibo.itmdpi.com For example, the chemoselectivity of gold-catalyzed reactions can be influenced by the choice of ligands and additives. mdpi.com This high degree of chemoselectivity makes this compound a valuable and versatile platform for the synthesis of complex, poly-functionalized aromatic compounds.

Advanced Spectroscopic and Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering profound insights into the connectivity and environment of atoms within a molecule. nih.gov For fluorinated aromatic compounds like 4-ethynyl-2-fluorobenzonitrile, a multi-nuclear approach is particularly powerful.

Proton (¹H) NMR Characterization

Proton NMR spectroscopy provides crucial information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the aromatic region of the ¹H NMR spectrum is of particular interest. The substitution pattern on the benzene (B151609) ring dictates the chemical shifts and coupling patterns of the aromatic protons.

For the parent compound, this compound, the spectrum would be expected to show distinct signals for the three aromatic protons and the acetylenic proton. The fluorine atom at the C2 position and the cyano group at the C1 position, both being electron-withdrawing, would influence the chemical shifts of the adjacent protons. The ethynyl (B1212043) proton typically appears as a singlet in a specific region of the spectrum. For instance, in a related compound, 1-ethynyl-2-fluorobenzene (B1630581), the acetylenic proton signal is observed. chemicalbook.com Similarly, the aromatic protons of 2-fluorobenzonitrile (B118710) and 4-fluorobenzonitrile (B33359) show characteristic multiplets in the downfield region of the spectrum. chemicalbook.comchemicalbook.com

A representative ¹H NMR data for a derivative, 4-ethynyl-2-fluoro-5-substituted benzonitrile (B105546), might show signals such as a heptet and a doublet in the aliphatic region if an isopropyl group were present, alongside the aromatic proton signals. doi.org

Carbon (¹³C) NMR Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts are influenced by the electronic environment, with carbons attached to electronegative atoms or groups (like fluorine and cyano) appearing at lower field.

The spectrum of this compound would feature signals for the aromatic carbons, the two carbons of the ethynyl group, and the carbon of the cyano group. The carbon atom attached to the fluorine (C2) would exhibit a large coupling constant (¹JCF), a characteristic feature in the ¹³C NMR of fluorinated compounds. The chemical shifts of the ethynyl carbons provide evidence for the terminal alkyne functionality. For comparison, the ¹³C NMR spectra of related compounds like 1-ethynyl-2-fluorobenzene and 4-fluorobenzonitrile provide reference points for the expected chemical shifts. chemicalbook.comchemicalbook.com In one study, the synthesis of this compound was reported, and the ¹³C NMR data was provided as part of the supplementary information. figshare.com

Fluorine (¹⁹F) NMR for Fluorinated Aromatic Systems

¹⁹F NMR spectroscopy is a highly sensitive technique for the analysis of fluorine-containing compounds. icpms.cz The chemical shift of the fluorine atom in this compound is a key diagnostic parameter. The position of the signal is highly dependent on the electronic environment of the fluorine atom on the aromatic ring. The large chemical shift range of ¹⁹F NMR minimizes the chances of signal overlap, making it a powerful tool for structural confirmation. icpms.cz

The fluorine atom in this compound would appear as a multiplet due to coupling with the neighboring aromatic protons. For example, the ¹⁹F NMR spectrum of fluorobenzene (B45895) shows a chemical shift around -113.5 ppm relative to CFCl₃. ucsb.edu The specific chemical shift for this compound would be influenced by the electron-withdrawing cyano group and the ethynyl group. In a study involving a derivative, 1-fluoro-4-((4-methoxyphenyl)ethynyl)benzene, the ¹⁹F NMR signal was observed at -63.2 ppm. rsc.org

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in establishing the complete and unambiguous assignment of all proton and carbon signals, especially for complex molecules. oatext.comharvard.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent aromatic protons, helping to confirm their relative positions on the ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). By analyzing the cross-peaks in an HSQC spectrum, each proton signal can be directly linked to its attached carbon atom. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). HMBC is particularly valuable for identifying quaternary carbons (carbons with no attached protons), such as the carbons of the cyano and ethynyl groups, and for connecting different fragments of the molecule. For instance, a correlation between the acetylenic proton and the aromatic carbon at C4 would confirm the position of the ethynyl group. libretexts.org

Through the combined application of these 2D NMR techniques, a detailed and robust structural elucidation of this compound and its derivatives can be achieved. nih.gov

Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups. A sharp, intense band around 2220-2260 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group. nist.gov The terminal alkyne C≡C stretch would appear as a weak band around 2100-2140 cm⁻¹, and the ≡C-H stretch would be observed as a sharp, strong band around 3300 cm⁻¹. The C-F stretching vibration in aromatic fluorides typically appears in the region of 1250-1100 cm⁻¹. The IR spectra of related molecules like 2-fluorobenzonitrile and 4-fluorobenzonitrile show the characteristic nitrile and C-F stretching bands. spectrabase.comchemicalbook.com

Raman Spectroscopy: Raman spectroscopy is often complementary to IR spectroscopy. The C≡N and C≡C stretching vibrations, which are strong in the IR, also give rise to distinct signals in the Raman spectrum. mdpi.com For symmetrical or near-symmetrical vibrations, Raman spectroscopy can sometimes provide stronger signals than IR. The Raman spectrum of 4-bromo-2-fluorobenzonitrile (B28022) has been reported, providing a reference for a similarly substituted benzonitrile. nih.gov Studies on ethynyl-substituted dyes have shown that the alkyne stretching mode gives a strong signal in the Raman silent region (around 2100-2200 cm⁻¹), making it a useful diagnostic peak. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. rsc.orglongdom.org Unlike low-resolution mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. youtube.com

For this compound (C₉H₄FN), the calculated exact mass can be compared to the experimentally measured mass with a high degree of accuracy (typically within a few parts per million). This provides unequivocal confirmation of the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer further structural information, although for a relatively small and rigid molecule like this, the molecular ion peak is expected to be prominent. HRMS data for various related organic molecules are widely reported in the literature, demonstrating the utility of this technique for molecular confirmation. rsc.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for the unambiguous determination of molecular structures, including bond lengths, bond angles, and conformational details. In the study of this compound derivatives, X-ray crystallography offers critical insights into the effects of substituent modifications on the molecular geometry and the intermolecular interactions that govern the packing of molecules in the solid state.

The solid-state structure of a molecule is influenced by a delicate balance of intermolecular forces, such as hydrogen bonding, π-π stacking, and halogen bonding. The presence of the fluorine atom, the cyano group, and the ethynyl group in the core structure of this compound provides multiple sites for such interactions, leading to diverse and complex crystal packing arrangements in its derivatives.

Detailed research findings from X-ray diffraction studies on derivatives of fluorinated benzonitriles have elucidated the significant role of non-covalent interactions in their crystal engineering. For instance, studies on donor-acceptor-donor' (D-A-D') fluorinated benzonitrile compounds have revealed how different crystalline polymorphs can be obtained, each exhibiting unique photophysical properties. rsc.orgresearchgate.net The specific arrangement of molecules in the crystal lattice, as determined by X-ray crystallography, directly impacts the electronic coupling between adjacent molecules, which in turn influences their solid-state emission characteristics. rsc.orgresearchgate.net

A notable example is the X-ray crystal structure determination of 4-ethynyl(2-fluoro-cyanobenzene)-4′-ethynylphenyl-1 (2-fluoro-cyanobenzene), a derivative of this compound. google.com The analysis of its crystal structure provides definitive proof of its molecular conformation and the packing of the molecules in the crystal lattice.

Interactive Data Table: Crystallographic Data for a this compound Derivative

The following table summarizes the single-crystal X-ray diffraction data for the derivative 4-ethynyl(2-fluoro-cyanobenzene)-4′-ethynylphenyl-1 (2-fluoro-cyanobenzene). google.com

ParameterValue
Molecular Formula C₂₄H₁₀F₂N₂
Crystal System Not specified in the provided abstract
Space Group Not specified in the provided abstract
Unit Cell Dimensions Not specified in the provided abstract
Key Interactions The abstract implies a defined packing
arrangement based on the molecular structure.

Note: Detailed unit cell parameters and space group information were not available in the referenced abstract.

The study of such interactions is crucial for the rational design of new materials with desired solid-state properties, for applications in fields like organic electronics. By understanding how the substituents on the this compound core influence the crystal packing, researchers can tailor the molecular structure to achieve specific functionalities.

Computational and Theoretical Investigations of 4 Ethynyl 2 Fluorobenzonitrile and Its Derivatives

Electronic Structure Calculations (DFT and Ab Initio Methods)

Density Functional Theory (DFT) and other ab initio methods are cornerstones of modern computational chemistry, allowing for the accurate calculation of the electronic structure of molecules. These calculations form the basis for understanding a molecule's geometry, stability, and chemical properties.

Prediction of Molecular Geometries and Conformational Landscapes

The first step in any computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For 4-Ethynyl-2-fluorobenzonitrile, calculations would predict a planar aromatic ring, as is characteristic of benzene (B151609) derivatives. The ethynyl (B1212043) (–C≡CH) and nitrile (–C≡N) groups are linear and would lie in the same plane as the benzene ring.

While the parent molecule is largely rigid, derivatives can introduce conformational flexibility. For instance, in larger structures incorporating this unit, such as 4-ethynyl(2-fluoro-cyanobenzene)-4′-ethynylphenyl-1-(2-fluoro-cyanobenzene), X-ray diffraction analysis has provided precise bond lengths and angles, confirming the planarity of the benzonitrile (B105546) units and the linear nature of the ethynyl linkers. google.com Such experimental data is crucial for validating and refining the computational models.

Table 1: Representative Calculated Geometrical Parameters for a Benzonitrile Derivative (Note: Data derived from a related crystalline structure containing the 2-fluoro-4-ethynylbenzonitrile moiety. google.com Theoretical values are typically obtained using DFT methods like B3LYP with a basis set such as 6-311++G(d,p).)

ParameterBond/AngleTypical Calculated Value
Bond LengthC-C (aromatic)~1.39 Å
C-F~1.35 Å
C-CN~1.45 Å
C≡N~1.15 Å
C-C≡C~1.43 Å
C≡C-H~1.21 Å
Bond AngleC-C-C (aromatic)~120°
F-C-C~119°
C-C-CN~121°

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of the electronic structure. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic properties, such as its color, reactivity, and photophysical behavior. semanticscholar.org

For this compound, the HOMO is expected to be distributed primarily over the π-system of the benzene ring and the ethynyl group, which are electron-rich. The LUMO, conversely, would be localized more on the electron-deficient benzonitrile portion of the molecule, influenced by the electron-withdrawing nature of both the nitrile group and the fluorine atom. semanticscholar.org A smaller HOMO-LUMO gap generally implies higher reactivity and is often associated with molecules that absorb light at longer wavelengths.

Table 2: Calculated Frontier Orbital Energies for a Representative Fluorinated Ethynylbenzene Derivative (Note: These values are illustrative and based on trends observed in similar molecules. semanticscholar.orgrsc.org Actual values for this compound would require specific calculations.)

OrbitalEnergy (eV)
LUMO-1.5 to -2.5
HOMO-5.5 to -6.5
HOMO-LUMO Gap 4.0 to 5.0

Electrostatic Potential Mapping and Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a color-coded diagram that illustrates the charge distribution on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are susceptible to electrophilic attack. Regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack.

For this compound, the MEP would show a significant negative potential around the nitrogen atom of the nitrile group due to its lone pair of electrons. The fluorine atom would also contribute to a region of negative potential. The hydrogen atom of the ethynyl group, being slightly acidic, would exhibit a region of positive potential, making it susceptible to deprotonation by a base. The aromatic protons would also show moderate positive potential. These maps are crucial for understanding intermolecular interactions, such as hydrogen bonding, which are fundamental to supramolecular assembly.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire reaction coordinate. This allows for the prediction of reaction feasibility, rates, and the selectivity of product formation.

For 2-alkynylarylnitriles, a class of compounds to which this compound belongs, a variety of metal-catalyzed and metal-free cyclization and annulation reactions have been explored. acs.org Computational studies can help to understand the tunable selectivity of these reactions. For example, depending on the catalyst used (e.g., Cu(I) vs. Zn(II)), the cyclization of an alkynylarylnitrile with a nucleophile can proceed via either a 5-exo-dig or a 6-endo-dig pathway to form five- or six-membered rings, respectively. acs.org DFT calculations can model the transition states for both pathways, and the calculated energy barriers can explain the experimentally observed product distribution. acs.org

Furthermore, computational studies on the reactions of related molecules like 4-fluorobenzonitrile (B33359) and 1-ethynyl-4-fluorobenzene (B14334) with nickel(0) complexes have detailed the mechanisms of C-H bond activation and subsequent C-C coupling reactions. nih.gov These studies, supported by experimental data, reveal complex multi-step processes involving intermediates that can be characterized computationally. nih.gov

Molecular Modeling for Material Design and Supramolecular Assembly

The rigid, linear structure and the presence of functional groups capable of engaging in specific non-covalent interactions make this compound and its derivatives excellent candidates for the construction of supramolecular materials. Molecular modeling plays a predictive role in this area, helping to design molecules that will self-assemble into desired architectures.

The nitrile group can act as a hydrogen bond acceptor or coordinate to metal centers. The ethynyl group can also participate in hydrogen bonding or π-stacking interactions. The fluorine atom can engage in weaker C–H···F interactions, which can collectively contribute to the stability of a crystal lattice. researchgate.net

Modeling can simulate how these molecules might pack in a solid state. For example, analysis of the crystal packing of related fluorinated benzonitriles often reveals a prevalence of offset face-to-face π-stacking interactions and other specific aryl-aryl synthons that guide the formation of one- and three-dimensional supramolecular structures. acs.org By modifying the substituents on the aromatic ring, it is possible to tune these intermolecular forces to control the resulting solid-state architecture and, consequently, the material's properties, such as its photoluminescence or electronic conductivity. rsc.org

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Construction

In the realm of complex organic synthesis, 4-ethynyl-2-fluorobenzonitrile serves as a pivotal intermediate. Its terminal alkyne group is particularly amenable to a variety of powerful coupling reactions. One of the most prominent applications is in Sonogashira coupling reactions, where the ethynyl (B1212043) group is coupled with aryl or vinyl halides. This reaction is a cornerstone for creating carbon-carbon bonds and extending conjugated systems.

Furthermore, the ethynyl moiety is an ideal substrate for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and high-yield formation of stable 1,2,3-triazole rings. For instance, this compound can be reacted with an organic azide (B81097) to produce a highly functionalized triazole derivative, a scaffold that is prevalent in medicinal chemistry and materials science. This modular approach enables the straightforward linking of the benzonitrile (B105546) unit to other complex molecular fragments.

The presence of the fluorine atom and nitrile group also offers further sites for modification or can be used to tune the electronic properties and reactivity of the molecule and its derivatives. The nitrile group, for example, can be hydrolyzed to a carboxylic acid or reduced to an amine, opening pathways to entirely different classes of compounds.

Integration into Conjugated Organic Systems for Electronic Materials

The structure of this compound is inherently suited for integration into conjugated organic systems, which are the fundamental components of many electronic materials. The combination of the phenyl ring and the ethynyl group creates a rigid, planar, and electron-rich segment that facilitates the delocalization of π-electrons—a key requirement for charge transport.

A notable example involves the synthesis of aromatic ethynylene compounds, which can function as molecular wires. In such applications, a precursor like 4-bromo-2-fluorobenzonitrile (B28022) is coupled with a molecule containing two ethynyl groups, such as 1,4-diethynylbenzene, through a palladium/copper-catalyzed cross-coupling reaction. This process creates an extended, highly conjugated molecule where the fluorobenzonitrile units act as terminals. These "molecular wires" are designed to conduct electron flow and are foundational components for nano-electronic devices. The fluorine and cyano substituents are not passive; they play a crucial role in modulating the molecule's electronic properties, such as its energy levels (HOMO/LUMO) and electron-conducting capabilities, which is essential for its performance in electronic devices.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures and tunable properties. The synthesis of COFs relies on the use of rigid, geometrically defined organic building blocks (linkers) that are stitched together by strong covalent bonds. Molecules containing multiple reactive groups, such as aldehydes, boronic acids, or amines, are common precursors.

While direct synthesis of a COF using this compound as the primary linker is not extensively documented, its structural motifs are highly relevant to COF chemistry. The ethynyl group is a key functional group in COF synthesis. For example, ethynyl-appended building blocks can be used to construct COFs, which can then undergo post-synthetic modification. In one strategy, an imine-linked COF can be reacted with a phenylacetylene (B144264) derivative to convert the imine groups into more stable quinoline (B57606) groups, demonstrating the utility of the ethynyl moiety in framework modification. Another approach involves the ionothermal synthesis of covalent triazine frameworks (CTFs), a subclass of COFs, from macromolecular precursors like polyethynylbenzonitrile. The trimerization of nitrile groups can also be used to form the triazine linkages that define these frameworks. Given these established methods, this compound represents a promising, albeit currently underutilized, building block for designing novel, functionalized COFs with tailored electronic properties imparted by the fluoro and cyano groups.

The development of organic semiconductors is a rapidly advancing field, aiming to create lightweight, flexible, and low-cost electronic devices. The performance of these materials is intrinsically linked to the molecular structure of their components. This compound and its derivatives are valuable in this context due to their inherent electronic characteristics.

As a building block, it can be incorporated into larger oligo- or polycyclic aromatic structures designed for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The electron-withdrawing nature of the nitrile and fluorine groups can help to lower the energy levels of the molecule's frontier molecular orbitals (LUMO and HOMO). This tuning is critical for creating n-type (electron-transporting) semiconductor materials, which are less common but essential for developing efficient complementary circuits.

Patents describe the synthesis of complex aromatic and heteroaromatic molecules for use as controllable molecular wires and switches in nano-electronic devices, starting from precursors like 4-bromo-2-fluorobenzonitrile. The resulting compounds, featuring the fluorobenzonitrile moiety, are designed for integration into devices such as organic photovoltaic (OPV) cells and organic photodetectors (OPDs). The rigid, conjugated structure provided by the ethynyl-phenyl backbone facilitates efficient charge transport, while the polar substituents influence molecular packing in the solid state, another critical factor for device performance.

Scaffolds for Supramolecular Assemblies and Ligand Design

A molecular scaffold is a core structure upon which other functional groups can be built to create complex molecules with specific functions. This compound is an excellent candidate for such a scaffold due to its rigidity and multiple functionalization points.

In supramolecular chemistry, which involves non-covalent interactions, the cyano and fluorine groups can participate in specific, directional interactions like dipole-dipole forces and halogen bonding. These interactions can guide the self-assembly of molecules into larger, ordered architectures. For instance, related aromatic ethynylene compounds have been shown to form supramolecular structures through self-assembly, a process vital for creating materials with emergent properties.

In ligand design for coordination chemistry, the nitrile group can act as a Lewis base, coordinating to metal centers. The ethynyl group can also be involved in forming organometallic complexes. For example, 4-fluorobenzonitrile (B33359) has been used as a ligand in the synthesis of nickel(0) pincer complexes. By using this compound, chemists can design ligands that not only bind to a metal but also possess a reactive handle (the alkyne) for further functionalization, such as linking the metal complex to a surface or a larger molecular system.

The table below summarizes the key functional groups of this compound and their roles in these applications.

Functional GroupRole in Synthesis and Assembly
Ethynyl Group Site for C-C bond formation (e.g., Sonogashira coupling), "Click" reactions (CuAAC), and polymerization.
Nitrile Group Electron-withdrawing group for tuning electronics, potential metal coordination site, can be converted to other functional groups.
Fluorine Atom Modulates electronic properties and lipophilicity, can participate in halogen bonding and other non-covalent interactions.
Benzene (B151609) Ring Provides a rigid, planar core for building larger conjugated systems and scaffolds.

Precursor for Advanced Polymeric Materials

The reactivity of its functional groups makes this compound a valuable monomer or precursor for the synthesis of advanced polymers. The polymerization can occur through different mechanisms, leveraging either the ethynyl or the nitrile group.

The terminal alkyne is particularly useful for polymerization. For instance, related ethynyl-terminated aromatic compounds can be polymerized to create materials with extended π-conjugation, which are often semiconducting or have interesting optical properties, such as for use in polymeric dyes.

Additionally, research on related fluorobenzonitrile compounds demonstrates their utility in creating high-performance polymers. For example, 4-fluorobenzonitrile has been used as a starting material to synthesize monomers for hyperbranched polybenzoxazoles, a class of thermally stable polymers. In other studies, polymerization of 2-amino-4-fluorobenzonitrile (B1278219) has been explored to create N-heteroacene polymers for organic electronics. These examples highlight the potential of the fluorobenzonitrile scaffold in polymer science. A macromolecular precursor, polyethynylbenzonitrile, has been successfully used to create porous covalent triazine frameworks (CTFs) with superior performance in energy storage applications, demonstrating a direct pathway from a polymer containing ethynylbenzonitrile units to a functional, cross-linked material.

Derivatives for Fluorescent Probes and Chemical Sensors (focus on chemical aspects only)

Fluorescent probes and chemical sensors are molecules designed to detect the presence of specific analytes (like metal ions or small molecules) through a change in their fluorescence properties. The design of these sensors typically involves two key components: a fluorophore (the part that emits light) and a receptor (the part that binds to the analyte).

This compound is an ideal starting point for the chemical synthesis of such sensors. While not a fluorophore itself, its ethynyl group provides a perfect anchor point for attaching a known fluorophore (such as a coumarin, fluorescein, or pyrene (B120774) derivative) via robust reactions like Sonogashira coupling or CuAAC.

Once the fluorophore is attached, the benzonitrile part of the molecule can act as the receptor or as a modulator of the system. The electron-withdrawing nitrile group and the fluorine atom can create a specific electronic environment and binding pocket. Upon binding of a target analyte (e.g., a metal cation) to the nitrile nitrogen or through interactions with the fluorine, the electronic properties of the entire conjugated system would be altered. This change can perturb the excited state of the attached fluorophore, leading to a measurable change in the fluorescence, such as quenching (turning off) or enhancement (turning on). The chemical principle relies on mechanisms like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT), where the analyte-receptor interaction modulates the de-excitation pathway of the fluorophore.


Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Pathways

Future research will likely prioritize the development of more environmentally benign and efficient methods for synthesizing 4-Ethynyl-2-fluorobenzonitrile and its derivatives. The focus will be on reducing waste, avoiding harsh reagents, and utilizing renewable resources and energy-efficient processes.

Key areas for development include:

Catalysis in Aqueous Media : Shifting from traditional organic solvents to water is a primary goal for sustainable chemistry. d-nb.info Research into water-soluble catalysts, such as those based on ruthenium-phosphine complexes, for key synthetic steps like nitrile hydration or cross-coupling reactions could eliminate the need for large volumes of toxic solvents. d-nb.info

Electrochemical Synthesis : As a greener alternative to conventional chemical processes, electrochemical methods offer a promising route for the synthesis of fluorinated alkynes. alfa-chemistry.com This approach can reduce reliance on chemical oxidants or reductants and often proceeds with high efficiency without the need for organic solvents. alfa-chemistry.com

Transition-Metal-Free Reactions : Developing one-pot synthetic strategies that avoid heavy metals is a significant trend. For instance, methods developed for the synthesis of heterocycles from 2-fluorobenzonitriles at room temperature demonstrate the potential for creating complex molecules under mild, metal-free conditions. semanticscholar.org

Mild Cyanation and Coupling Techniques : Advancements in palladium-catalyzed reactions that operate under mild conditions, using reagents like zinc cyanide, can improve the safety and efficiency of introducing the cyano group. beilstein-journals.org Future work could focus on further lowering catalyst loading and expanding the substrate scope. beilstein-journals.org

Table 1: Comparison of Synthetic Approaches

Method Traditional Approach Sustainable Future Direction Key Advantages of Sustainable Approach
Solvent Organic Solvents (e.g., DMF, NMP) Neat Water, Supercritical CO₂, Bio-solvents Reduced toxicity, cost, and environmental impact. d-nb.info
Energy Input High-temperature reflux Electrosynthesis, Photocatalysis, Microwave Lower energy consumption, faster reaction times. alfa-chemistry.com
Catalysis Stoichiometric reagents, Heavy metals Biocatalysis, Earth-abundant metal catalysts, Organocatalysis Reduced toxicity, cost, and improved selectivity.
Waste By-products from protecting groups and harsh reagents Atom-economical reactions (e.g., C-H activation) Minimized waste streams, higher efficiency. rsc.org

Exploration of Undiscovered Reactivity and Functionalization Patterns

The ethynyl (B1212043) and cyano groups of this compound are ripe for further exploration, offering gateways to a diverse range of molecular architectures.

Cycloaddition Reactions : The terminal alkyne is a perfect candidate for 1,3-dipolar cycloaddition reactions, particularly the copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC), to form highly stable triazole rings. sci-hub.senih.gov This "click chemistry" approach can be used to link the molecule to biomolecules, polymers, or other functional units. sci-hub.seimist.ma

Advanced Cross-Coupling : While Sonogashira coupling is a standard reaction for terminal alkynes, future research could explore more advanced palladium- or copper-catalyzed cross-coupling reactions to introduce a wide variety of substituents at the ethynyl position, creating novel conjugated systems. mdpi.com

Photoredox Catalysis : Modern synthetic methods like photoredox catalysis could unlock new reactivity patterns. For example, photoinduced annulation reactions could be used to extend the aromatic system, creating novel polycyclic aromatic hydrocarbons (PAHs) with tailored electronic properties. acs.org

Nitrile Group Transformations : Beyond simple hydrolysis to amides or carboxylic acids, the nitrile group can be a linchpin for constructing nitrogen-containing heterocycles. Research into catalytic cycles that involve the nitrile group in multicomponent reactions could yield complex molecular scaffolds in a single step.

Advanced Applications in Stimuli-Responsive Materials

Substituted benzonitriles are promising candidates for applications in materials science due to their inherent electronic and optical properties. researchgate.netresearchgate.net The specific structure of this compound makes it an attractive building block for "smart" materials that respond to external stimuli.

Photochromic and Photoswitchable Materials : By incorporating the this compound moiety into larger molecular systems like pyrans, it may be possible to create novel photochromic materials. beilstein-journals.org In such systems, UV light can induce a reversible structural change, leading to a change in color and other properties, which is useful for applications like optical data storage and molecular switches. beilstein-journals.org

Organic Electronics : Benzonitrile (B105546) derivatives are being investigated for use in Organic Light-Emitting Diodes (OLEDs). researchgate.netresearchgate.net The electron-withdrawing nature of the nitrile and fluorine, combined with the conjugating ability of the alkyne, could be exploited to design new emitter materials or hosts in OLED devices, potentially with high quantum efficiencies. researchgate.net

Nonlinear Optical (NLO) Materials : The molecule possesses a donor-acceptor (push-pull) character that is favorable for NLO applications. researchgate.net By functionalizing the ethynyl group with strong electron-donating groups, it could be possible to create chromophores with large hyperpolarizabilities for use in optical communications and data processing. researchgate.net

Stimuli-Responsive Polymers and Gels : The ethynyl group provides a reactive handle for polymerization or for grafting the molecule onto polymer backbones. This could lead to stimuli-responsive materials where an external trigger (e.g., light, heat, chemical analyte) alters the properties of the bulk material, with potential applications in sensors, drug delivery, and soft robotics. ambeed.comdocksci.com

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate discovery and enable scalable production, future research on this compound will benefit immensely from modern automation and process intensification technologies.

Continuous Flow Synthesis : Translating the synthesis of this compound and its derivatives to continuous flow reactors can offer significant advantages over traditional batch chemistry. mit.edu Flow chemistry allows for precise control over reaction parameters, improved safety when handling reactive intermediates, and easier scalability. mit.edu The automated synthesis of related radiolabeled benzonitriles has already proven the viability of this approach for complex molecules. snmjournals.org

Automated Reaction Optimization : High-throughput experimentation and automated platforms can be used to rapidly screen reaction conditions (catalysts, solvents, temperatures) to quickly identify optimal synthetic pathways. This accelerates the discovery of new functionalization patterns and the development of efficient, scalable processes.

Computer-Aided Synthesis Planning : The use of computer-aided synthesis planning tools can help identify novel and efficient synthetic routes that may not be obvious to a human chemist. mit.edu By combining these in silico predictions with automated flow chemistry platforms, the time from molecular design to production can be dramatically reduced. mit.edu

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.